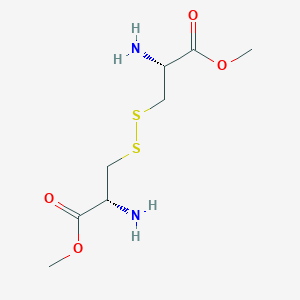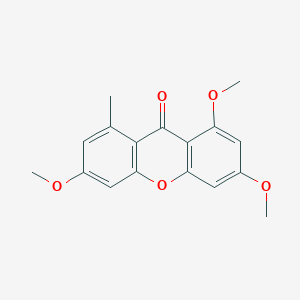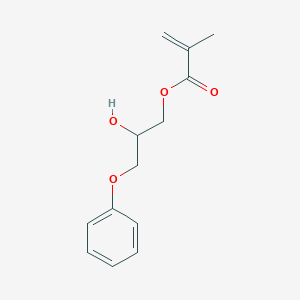
Cystine dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cystine dimethyl ester is a derivative of the amino acid cystine. It is commonly used in various chemical and biological applications due to its unique properties. The compound is often found in the form of its dihydrochloride salt, which enhances its solubility and stability. The molecular formula of this compound dihydrochloride is C8H18Cl2N2O4S2, and it has a molecular weight of 341.28 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Cystine dimethyl ester can be synthesized through the esterification of cystine. One common method involves the reaction of cystine with methanol in the presence of a catalyst such as thionyl chloride (SOCl2). The reaction typically proceeds as follows:
- Dissolve cystine in anhydrous methanol.
- Slowly add thionyl chloride to the solution while maintaining a low temperature.
- Allow the reaction mixture to warm to room temperature and then reflux it for several hours.
- After completion, evaporate the solvent and recrystallize the product from a suitable solvent mixture, such as methanol and petroleum ether .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high quality of the final product.
化学反応の分析
Types of Reactions
Cystine dimethyl ester undergoes various chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield cysteine derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Nucleophiles: Ammonia (NH3), primary amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Cysteine methyl ester.
Substitution: Various amino acid derivatives depending on the nucleophile used.
科学的研究の応用
Cystine dimethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.
Biology: Employed in studies of protein folding and disulfide bond formation.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for biologically active compounds.
作用機序
The mechanism by which cystine dimethyl ester exerts its effects is primarily related to its ability to form and break disulfide bonds. This property is crucial in protein chemistry, where disulfide bonds play a key role in maintaining the structural integrity of proteins. The compound can interact with various molecular targets, including enzymes and receptors, through its reactive disulfide bond .
類似化合物との比較
Similar Compounds
Cystine: The parent compound of cystine dimethyl ester, containing free carboxyl groups instead of ester groups.
Cysteine: The reduced form of cystine, containing thiol groups instead of a disulfide bond.
Cysteine methyl ester: A derivative of cysteine with esterified carboxyl groups.
Uniqueness
This compound is unique due to its esterified carboxyl groups, which enhance its solubility and reactivity compared to cystine. This makes it particularly useful in synthetic chemistry and biochemical applications where solubility and reactivity are critical factors .
特性
IUPAC Name |
methyl 2-amino-3-[(2-amino-3-methoxy-3-oxopropyl)disulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2/h5-6H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPNPYNCKSWEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSSCC(C(=O)OC)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910173 |
Source


|
| Record name | Dimethyl cystinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1069-29-0 |
Source


|
| Record name | Dimethyl cystinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol](/img/structure/B92827.png)







